molecular formula C10H12N2O2 B3379171 N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide CAS No. 1523143-27-2

N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide

Cat. No.: B3379171
CAS No.: 1523143-27-2
M. Wt: 192.21 g/mol
InChI Key: BAOCUIANZAYIPH-KPKJPENVSA-N
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Description

N-{4-[1-(Hydroxyimino)ethyl]phenyl}acetamide is a phenylacetamide derivative featuring a 4-substituted phenyl group with a 1-(hydroxyimino)ethyl substituent. This compound’s structure distinguishes it from simpler phenylacetamides like paracetamol, as the hydroxyiminoethyl substituent introduces steric and electronic effects that may influence solubility, metabolic pathways, and biological activity.

Properties

IUPAC Name

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOCUIANZAYIPH-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetylphenylamine and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often under acidic conditions to facilitate the formation of the hydroxyimino group.

    Procedure: The 4-acetylphenylamine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The mixture is heated to reflux, allowing the formation of the hydroxyimino intermediate.

    Final Step: The intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Research has indicated that N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide exhibits significant antioxidant properties. Compounds with similar structures have been synthesized and evaluated for their ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The hydroxyimino group enhances the compound's interaction with biological targets, increasing its efficacy against oxidative stress-related conditions.

1.2 Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. A notable study demonstrated that formulations containing this compound could effectively reduce inflammation in animal models .

1.3 Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has demonstrated activity against a range of pathogenic bacteria and fungi, suggesting its potential use as an antimicrobial agent in pharmaceuticals. The mechanism of action is believed to involve disruption of microbial cell membranes.

Agricultural Applications

2.1 Fungicidal Properties

The compound has been explored for its fungicidal capabilities, particularly against phytopathogenic fungi. Studies have indicated that this compound can be formulated into effective fungicide compositions, offering an environmentally friendly alternative to traditional chemical fungicides .

2.2 Plant Growth Regulation

In addition to its fungicidal properties, there is evidence suggesting that this compound may act as a plant growth regulator. It has been observed to enhance growth parameters in certain crops when applied at specific concentrations, indicating its dual role in pest control and growth promotion .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Study on Antioxidant ActivityEvaluated the antioxidant capacity of synthesized derivativesShowed significant free radical scavenging activity
Anti-inflammatory ResearchTested the anti-inflammatory effects in animal modelsDemonstrated reduction in inflammation markers
Antimicrobial EfficacyAssessed activity against various pathogensEffective against both bacteria and fungi
Agricultural UseInvestigated fungicidal propertiesEffective against key phytopathogenic fungi

Mechanism of Action

The mechanism of action of N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The acetamide group can also participate in hydrogen bonding, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

The table below summarizes critical structural and functional differences between N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide and related compounds:

Compound Name Molecular Formula Substituent on Phenyl Functional Groups Applications/Properties References
This compound C₁₀H₁₁N₂O₂ 1-(Hydroxyimino)ethyl Acetamide, hydroxyimino [Theoretical interest, uncharacterized] N/A
RS194B C₁₂H₂₁N₃O₂ 2-(Azepan-1-yl)ethyl Acetamide, hydroxyimino, azepane Organophosphorus antidote in guinea pigs
Paracetamol (N-(4-hydroxyphenyl)acetamide) C₈H₉NO₂ 4-Hydroxyl Acetamide, hydroxyl Analgesic, antipyretic
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]acetamide C₉H₁₀N₃O₂ N'-Hydroxycarbamimidoyl Acetamide, carbamimidoyl, hydroxyimino High polarity, hydrogen bonding
N-(4-Ethoxy-phenyl)-2-[(E)-hydroxyimino]acetamide C₁₀H₁₂N₂O₃ 4-Ethoxy, 2-hydroxyimino Acetamide, ethoxy, hydroxyimino Enhanced lipophilicity
2-(Hydroxyimino)-N-phenylacetamide C₈H₈N₂O₂ None (hydroxyimino on acetyl) Acetamide, hydroxyimino Reactivity studies

Critical Analysis of Differences

  • RS194B: Contains an azepane ring, increasing molecular weight (239.3 g/mol vs. target’s 191.2 g/mol) and lipophilicity. This structural feature enhances blood-brain barrier penetration, making it effective against neurotoxic organophosphates .
  • Paracetamol: The hydroxyl group enables glucuronidation/sulfation metabolism, whereas the hydroxyimino group in the target compound may undergo hydrolysis to a ketone or oxidation, introducing novel metabolites and possible hepatotoxicity risks .
  • N-[4-(N'-Hydroxycarbamimidoyl)phenyl]acetamide : The carbamimidoyl group (–C(=NH–NH₂)) increases polarity, likely reducing membrane permeability compared to the target compound’s simpler substituent .
  • N-(4-Ethoxy-phenyl)-2-[(E)-hydroxyimino]acetamide: The ethoxy group enhances lipophilicity (LogP ~1.8), while the hydroxyimino on the acetyl moiety may stabilize tautomeric forms, affecting receptor binding .

Research Findings and Pharmacological Implications

Metabolic and Toxicity Profiles

  • RS194B: Demonstrated 85% survival in guinea pigs exposed to organophosphates, attributed to oxime-mediated reactivation of acetylcholinesterase .
  • Paracetamol: Overdose causes NAPQI-induced hepatotoxicity. The hydroxyimino group in the target compound could mitigate this by diverting metabolism away from NAPQI formation, though oxidative stress from oxime decomposition remains a concern .
  • 2-(Hydroxyimino)-N-phenylacetamide: Exhibits tautomerism (keto-enol equilibrium), which may influence its antioxidant capacity or metal chelation .

Biological Activity

N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2}. The compound features a hydroxyimino group attached to a phenyl ring and an acetamide moiety, which is believed to enhance its interaction with biological targets.

1. Anticancer Activity

This compound exhibits promising anticancer properties. Similar compounds have been shown to inhibit various cancer cell lines, suggesting that this compound may have selective cytotoxic effects. For instance, studies indicate that derivatives of similar structures can target key signaling pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AA5495.5EGFR inhibition
Compound BHeLa4.2Apoptosis induction
This compoundTBDTBDTBD

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Research indicates that structurally related compounds exhibit significant antibacterial and antifungal properties, potentially making this compound a candidate for further development as an antimicrobial agent.

Case Study: A study on similar hydroxyimino compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

3. Anti-inflammatory Properties

Compounds with similar structural features have been reported to possess anti-inflammatory activities. The hydroxyimino group may play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It could modulate receptors that play critical roles in cellular signaling pathways associated with tumor growth and immune responses.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound. Variations in the hydroxyimino substituent have been linked to enhanced potency against cancer cells and pathogens.

Table 2: Structure-Activity Relationships

VariationBiological ActivityObservations
Hydroxyimino SubstituentIncreased anticancer activityEnhances binding affinity to targets
Acetamide MoietyEssential for activityRequired for maintaining pharmacological properties

Q & A

Q. What are the established synthetic routes for N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves two key steps: (1) preparation of the intermediate N-(4-acetylphenyl)acetamide via acetylation of 4-aminoacetophenone with acetic anhydride, and (2) oximation of the acetyl group using hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol/water) . Optimization strategies include:

  • Temperature control : Maintaining 60–70°C during oximation minimizes side reactions (e.g., over-oxidation).
  • Stoichiometry : A 1.2:1 molar ratio of hydroxylamine hydrochloride to ketone intermediate improves conversion rates.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) enhances purity (>95% by HPLC) .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • 1H/13C NMR : Key signals include the acetamide NH (δ 10.2–10.5 ppm), aromatic protons (δ 7.6–7.8 ppm for para-substituted phenyl), and the hydroxyimino group (δ 8.3–8.5 ppm for =N–OH). 13C NMR confirms the carbonyl (C=O, δ 168–170 ppm) and imine (C=N, δ 150–155 ppm) groups .
  • IR : Stretching vibrations at ~3250 cm⁻¹ (O–H), ~1660 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) are diagnostic .
  • Mass spectrometry : ESI-MS ([M+H]+ at m/z 207.1) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR or shifts in IR) when characterizing this compound?

  • Unexpected NMR peaks : May arise from tautomerism (oxime ⇌ nitroso). Use 2D NMR (e.g., HSQC, HMBC) to assign connectivity and confirm the hydroxyimino configuration .
  • IR shifts : Variations in C=O stretches (e.g., 1660 vs. 1680 cm⁻¹) may indicate hydrogen bonding or crystal packing effects. Compare solid-state (ATR-FTIR) vs. solution-phase spectra .
  • Quantitative analysis : Pair LC-MS with spiked standards to differentiate impurities (e.g., unreacted ketone intermediate) .

Q. What experimental strategies can elucidate the mechanism of action in biological systems, particularly its interaction with target enzymes or receptors?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with redox-active enzymes (e.g., cytochrome P450), leveraging the hydroxyimino group’s chelation potential .
  • Kinetic assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., NADPH depletion in CYP450 assays) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with purified protein targets .

Q. What methodologies are recommended for assessing the stability of this compound under various experimental conditions?

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-PDA .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for acetamides) .
  • Long-term storage : Store at –20°C in amber vials under argon to prevent hydrolysis/oxidation .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address conflicting reports on the redox behavior of the hydroxyimino group in this compound?

  • Controlled electrochemical studies : Perform cyclic voltammetry in aprotic (DMF) vs. protic (aqueous buffer) solvents to compare redox potentials. The hydroxyimino group may act as a radical scavenger (E° ≈ –0.3 V vs. Ag/AgCl) .
  • EPR spectroscopy : Detect transient nitroxide radicals generated during oxidation .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spin densities and stabilization of radical intermediates .

Q. What experimental designs are optimal for studying tautomeric equilibria (oxime ⇌ nitroso) in solution vs. solid state?

  • Variable-temperature NMR : Monitor equilibrium shifts in DMSO-d6 from 25°C to 80°C .
  • X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers (e.g., oxime form in P21/c space group) .
  • Raman spectroscopy : Detect nitroso (N=O stretch ~1500 cm⁻¹) in crystalline vs. amorphous phases .

Advanced Applications in Medicinal Chemistry

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF3) at the phenyl ring to improve metabolic stability .
  • Isosteric replacement : Replace acetamide with sulfonamide to modulate solubility/logP .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the hydroxyimino group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide
Reactant of Route 2
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N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide

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